molecular formula C29H37NO2 B8418219 (R)-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol

(R)-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol

Cat. No.: B8418219
M. Wt: 431.6 g/mol
InChI Key: GVKBRMPULOEHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a diisopropylamino group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

    Introduction of the diisopropylamino group: This step involves the reaction of the benzyloxy intermediate with diisopropylamine in the presence of a suitable catalyst.

    Formation of the phenylpropyl group: This step involves the reaction of the intermediate with a phenylpropyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-(benzyloxy)-3-(3-(diethylamino)-1-phenylpropyl)phenyl)methanol
  • ®-(4-(benzyloxy)-3-(3-(dimethylamino)-1-phenylpropyl)phenyl)methanol
  • ®-(4-(benzyloxy)-3-(3-(dipropylamino)-1-phenylpropyl)phenyl)methanol

Uniqueness

®-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group, in particular, may influence its interaction with biological targets and its overall reactivity.

Properties

Molecular Formula

C29H37NO2

Molecular Weight

431.6 g/mol

IUPAC Name

[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol

InChI

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3

InChI Key

GVKBRMPULOEHLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-N,N-Diisopropyl-3-(2-benzyloxy-5-carbomethoxyphenyl)-3-phenylpropylamine (30 g, 0.065 mole) dissolved in diethyl ether (250 mL) was added dropwise under nitrogen to a suspension of lithium aluminiumhydride (1.9 g, 0.05 mole) in dry diethyl ether (150 mL). The mixture was stirred overnight at room temperature, and the excess hydride was decomposed by the addition of water (≈5 g). The mixture was stirred for 10 min, when sodium sulfate (s) was added. After stirring for 20 minutes, the mixture was filtered and then evaporated to give 28.4 g of the title compound as a colourless oil.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.